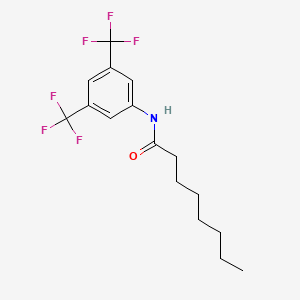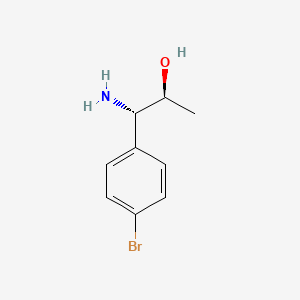
(2R)-2-Amino-2-(3-chloro(4-pyridyl))ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-chloro-4-pyridylalaninol , is a chiral compound with the following chemical structure:
C10H11ClN2O
This compound has drawn attention due to its structural similarity to the anti-cancer pharmaceutical Gefitinib. In the asymmetric unit of its crystal structure, there is one molecule. The crystallographic data reveal its monoclinic space group (P2₁/c) and key parameters such as cell dimensions and atomic coordinates .
準備方法
Synthetic Routes:
The synthesis of ®-3-chloro-4-pyridylalaninol involves several steps. One common synthetic route starts from commercially available starting materials. For example, it can be obtained by reacting 3-chloro-4-pyridinecarboxaldehyde with an appropriate amine source, followed by reduction or other transformations.
Reaction Conditions:
The reaction conditions may vary depending on the specific synthetic pathway. Commonly used conditions include solvent-based reactions (e.g., DMF:MeOH) and reflux at room temperature .
Industrial Production:
While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
化学反応の分析
Reactivity:
Oxidation: ®-3-chloro-4-pyridylalaninol can undergo oxidation reactions.
Reduction: Reduction processes are also feasible.
Substitution: Substitution reactions involving the chloro group are relevant.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Chlorination reagents like thionyl chloride (SOCl₂).
Major Products:
The major products depend on the specific reaction. For example:
- Oxidation may yield an aldehyde or carboxylic acid.
- Reduction could lead to an amine.
- Substitution may result in a chlorinated derivative.
科学的研究の応用
Chemistry:
Building Block: ®-3-chloro-4-pyridylalaninol serves as a building block for more complex molecules.
Catalysis: It may find applications in asymmetric catalysis.
Biology and Medicine:
Pharmaceutical Research: Its structural similarity to Gefitinib makes it relevant for further drug development.
Biological Studies: Investigating its interactions with enzymes and receptors.
Industry:
Fine Chemicals: Used in the synthesis of specialized compounds.
作用機序
The exact mechanism by which ®-3-chloro-4-pyridylalaninol exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
類似化合物との比較
While ®-3-chloro-4-pyridylalaninol shares features with other pyridine-containing compounds, its uniqueness lies in its chiral center and potential pharmaceutical applications.
Similar Compounds
- Gefitinib (anti-cancer drug)
- Other pyridylalaninol derivatives
Remember that further studies are essential to fully explore its properties and applications
特性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
172.61 g/mol |
IUPAC名 |
(2R)-2-amino-2-(3-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H9ClN2O/c8-6-3-10-2-1-5(6)7(9)4-11/h1-3,7,11H,4,9H2/t7-/m0/s1 |
InChIキー |
PUAQERXTBTYTIB-ZETCQYMHSA-N |
異性体SMILES |
C1=CN=CC(=C1[C@H](CO)N)Cl |
正規SMILES |
C1=CN=CC(=C1C(CO)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


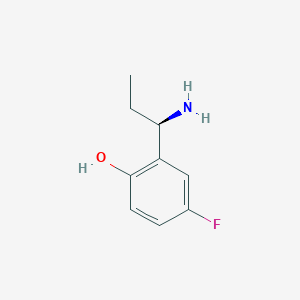
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyphenyl)methanecarbohydrazonoylcyanide](/img/structure/B13040691.png)
![8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13040696.png)
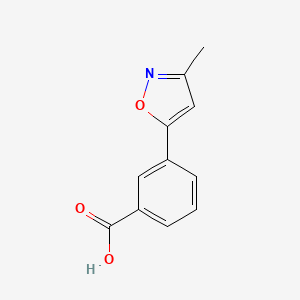

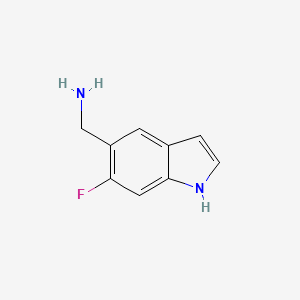
![(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13040728.png)
